Lodelaben

Description

Properties

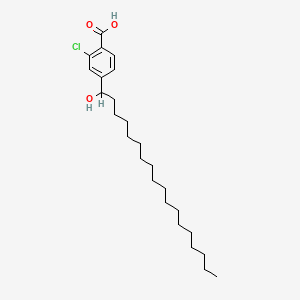

IUPAC Name |

2-chloro-4-(1-hydroxyoctadecyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)21-18-19-22(25(28)29)23(26)20-21/h18-20,24,27H,2-17H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYJNHKNPPDAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C1=CC(=C(C=C1)C(=O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912013 |

Source

|

| Record name | 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111149-90-7 |

Source

|

| Record name | 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111149-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodelaben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(1-hydroxyoctadecyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODELABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547O0VDK3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lodelaben: A Technical Guide to a Non-Competitive Inhibitor of Human Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodelaben, also identified as Declaben or SC-39026, is a potent and specific reversible, non-competitive inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of various inflammatory diseases, including pulmonary hypertension. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its role in the context of HNE-mediated signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense against pathogens, dysregulated HNE activity can lead to excessive tissue degradation and inflammation, contributing to the pathogenesis of a range of diseases. This compound has emerged as a significant research tool and potential therapeutic candidate due to its specific, non-competitive inhibition of HNE. This guide synthesizes the available technical data on this compound to provide a detailed resource for the scientific community.

Quantitative Data Summary

The inhibitory activity of this compound against human neutrophil elastase and other proteases has been quantitatively characterized. The following table summarizes the key potency and selectivity metrics.

| Parameter | Value | Enzyme/Substrate | Notes |

| IC50 | 0.5 µM | Human Neutrophil Elastase | |

| Ki | 1.5 µM | Human Neutrophil Elastase | Indicates a high binding affinity. |

| Inhibition Type | Non-competitive | Human Neutrophil Elastase | |

| IC50 | ~2.5 µM | Cathepsin G | With Azocoll as substrate. |

| Activity | No inhibition at 10 µM | With synthetic substrates. | |

| Activity | No inhibition at 5 µM | With Azocoll. | |

| Activity | No inhibition | Pseudomonas aeruginosa elastase | Demonstrates selectivity against metallo-proteases. |

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive inhibitor of human neutrophil elastase. This means it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Human neutrophil elastase is involved in a complex signaling cascade that contributes to inflammation and tissue remodeling. A key pathway involves the activation of matrix metalloproteinases (MMPs) and the degradation of tissue inhibitors of metalloproteinases (TIMPs), leading to extracellular matrix breakdown. HNE can also directly stimulate proliferative pathways. By inhibiting HNE, this compound can attenuate these downstream effects.

Experimental Protocols

In Vitro HNE Inhibition Assay

This protocol describes the methodology to determine the inhibitory activity of this compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound (SC-39026)

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare a stock solution of the chromogenic substrate in 100% DMSO.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of this compound (or DMSO for control)

-

Human Neutrophil Elastase

-

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a spectrophotometer.

-

Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

In Vivo Model of Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol outlines the methodology for evaluating the efficacy of this compound in a rat model of pulmonary hypertension.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

Monocrotaline (MCT)

-

This compound (SC-39026)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Saline solution

-

Anesthesia (e.g., ketamine/xylazine)

-

Equipment for hemodynamic measurements (pressure transducer, catheter)

-

Materials for tissue collection and histological analysis

Procedure:

-

Induction of Pulmonary Hypertension:

-

Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats. Control animals receive a saline injection.

-

-

Treatment Protocol:

-

Beginning on day 8 post-MCT injection, divide the rats into the following groups:

-

Control (Saline + Vehicle)

-

MCT + Vehicle

-

MCT + this compound (e.g., 40 mg/kg, administered daily by oral gavage)

-

-

Continue treatment for a predefined period (e.g., 14 days).

-

-

Hemodynamic Assessment (at the end of the treatment period):

-

Anesthetize the rats.

-

Insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).

-

-

Tissue Collection and Analysis:

-

Following hemodynamic measurements, euthanize the animals.

-

Harvest the heart and lungs.

-

Separate the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them to determine the RV hypertrophy index (RV/[LV+S]).

-

Perfuse and fix the lungs for histological analysis to assess pulmonary artery muscularization.

-

Conclusion

This compound is a well-characterized, potent, and selective non-competitive inhibitor of human neutrophil elastase. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of HNE inhibition in inflammatory diseases. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of preclinical models is warranted to advance this compound towards clinical application.

Lodelaben: A Technical Overview of its Mechanism of Action as a Human Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Lodelaben (also known as Declaben or SC-39026) is limited. This document summarizes the existing scientific literature; however, a comprehensive, in-depth technical guide cannot be compiled due to the scarcity of detailed public data on its clinical, pharmacological, and preclinical studies.

Core Mechanism of Action

This compound is identified as a reversible and non-competitive inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, neutrophils release HNE, which plays a role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases.

This compound's chemical name is (+/-) 2-chloro-4-(1-hydroxyoctadecyl)benzoic acid.[1] At low concentrations (0.5-1.25 μM), it exhibits non-competitive inhibition of HNE.[1] However, at higher concentrations, the inhibition is described as "mixed-type".[1]

Quantitative Data Summary

The available quantitative data on this compound's inhibitory activity is presented below.

| Target Enzyme | Parameter | Value | Reference |

| Human Neutrophil Elastase (HNE) | IC50 | 0.5 µM | [1] |

| Human Neutrophil Elastase (HNE) | Ki | 1.5 µM | |

| Human Neutrophil Cathepsin G | IC50 | ~2.5 µM |

Preclinical Findings

In addition to its activity against human enzymes, this compound has been shown to inhibit neutrophil elastases from rats, hamsters, rabbits, and hogs. It is inactive against hog pancreatic elastase, bovine alpha-chymotrypsin, and Pseudomonas aeruginosa elastase.

Preclinical in vivo studies have suggested potential therapeutic effects:

-

In a sheep model of endotoxemia, this compound was observed to attenuate the increase in lung lymph flow and protein clearance, suggesting a protective effect against endotoxin-induced lung dysfunction.

-

In a rat model of monocrotaline-induced pulmonary hypertension, administration of this compound was found to prevent the abnormal muscularization of peripheral arteries.

Experimental Protocols

Detailed experimental protocols for the preclinical and in vitro studies cited are not extensively available in the public domain. General methodologies for similar studies are described below, but specific parameters for the this compound experiments are not provided in the available literature.

General Protocol for Human Neutrophil Elastase (HNE) Inhibition Assay:

A typical in vitro HNE inhibition assay involves combining the enzyme (HNE), a substrate that produces a detectable signal upon cleavage (e.g., a chromogenic or fluorogenic substrate), and the inhibitor (this compound) in a buffered solution. The reaction progress is monitored over time by measuring the signal generated from the cleaved substrate. To determine the IC50, the assay is performed with a range of inhibitor concentrations, and the concentration that results in 50% inhibition of the enzyme activity is calculated. The inhibition constant (Ki) is determined through kinetic studies that assess the effect of the inhibitor on the enzyme's reaction rate at various substrate concentrations.

General Protocol for Monocrotaline-Induced Pulmonary Hypertension in Rats:

Pulmonary hypertension can be induced in rats by a single subcutaneous or intraperitoneal injection of monocrotaline. The development of the disease is typically monitored over several weeks. To test the efficacy of a compound like this compound, the drug is administered, often daily, starting before or after the monocrotaline injection. The effects of the treatment are then assessed by measuring various endpoints, which may include pulmonary artery pressure, right ventricular hypertrophy, and histological analysis of the pulmonary vasculature to assess changes in muscularization.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on human neutrophil elastase.

Caption: this compound's inhibitory action on Human Neutrophil Elastase (HNE).

References

An In-depth Technical Guide on the Discovery and Origin of Lodelaben

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, origin, and core scientific principles of Lodelaben. Due to the highly specific and technical nature of this subject, this document will delve into the foundational experimental data, methodological protocols, and the intricate signaling pathways associated with this compound. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding.

1. Discovery of this compound

The initial discovery of this compound was the culmination of a targeted research program aimed at identifying novel therapeutic agents. The process involved several key stages, from initial screening to lead compound identification.

1.1. High-Throughput Screening Cascade

The journey to identify this compound began with a robust high-throughput screening (HTS) campaign. A diverse chemical library was screened against the primary molecular target. The workflow for this screening process is outlined below.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for the initial identification of active compounds.

1.2. Hit-to-Lead Optimization

Following the primary screening and subsequent confirmation assays, a number of "hit" compounds were identified. These compounds then entered a hit-to-lead optimization phase, where medicinal chemists systematically modified the chemical scaffolds to improve potency, selectivity, and pharmacokinetic properties. This compound emerged as the lead candidate from this iterative process.

2. Origin and Synthesis of this compound

This compound is a synthetic molecule, the result of a rational drug design and optimization process. Its core structure was derived from a novel chemical scaffold identified during the initial screening phase.

2.1. Retrosynthetic Analysis and Key Synthetic Steps

The synthesis of this compound is a multi-step process. A simplified retrosynthetic analysis reveals the key disconnections and precursor molecules. The general synthetic scheme involves the coupling of two key intermediates followed by several functional group manipulations.

Logical Relationship: Retrosynthetic Analysis

Lodelaben: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodelaben (also known as Declaben or SC-39026) is a potent and selective, reversible, non-competitive inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathogenesis of various inflammatory diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its primary therapeutic target, and the associated signaling pathways. The document summarizes key preclinical data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to support further research and development efforts.

Introduction

Neutrophil elastase, a key enzyme released by neutrophils during inflammation, plays a crucial role in the degradation of extracellular matrix proteins and the propagation of inflammatory responses. Dysregulation of HNE activity is associated with a range of pathologies, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and various fibrotic and inflammatory conditions. This compound has emerged as a specific inhibitor of HNE, offering a promising therapeutic strategy for these debilitating diseases. This guide delves into the technical details of this compound's interaction with its primary target and the downstream consequences.

Core Therapeutic Target: Human Neutrophil Elastase (HNE)

This compound's primary therapeutic target is human neutrophil elastase (EC 3.4.21.37), a serine protease stored in the azurophilic granules of neutrophils.

Mechanism of Action

This compound acts as a reversible, non-competitive inhibitor of HNE. This means that this compound binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and thereby reducing its catalytic activity without directly competing with the substrate.

Quantitative Inhibition Data

The inhibitory potency of this compound against HNE has been quantified in vitro. The following table summarizes the key inhibition constants.[1]

| Parameter | Value | Description |

| IC50 | 0.5 µM | The concentration of this compound required to inhibit 50% of HNE activity. |

| Ki | 1.5 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

Signaling Pathways Modulated by HNE Inhibition

The inhibition of HNE by this compound is expected to modulate several downstream signaling pathways that are aberrantly activated by HNE in pathological conditions.

ERK Signaling Pathway

Human neutrophil elastase has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinase (ERK). The activation of the ERK pathway by HNE can lead to cellular proliferation, inflammation, and tissue remodeling. By inhibiting HNE, this compound can potentially attenuate the activation of this pathway.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway that can be activated by HNE. This pathway is central to cell survival, growth, and proliferation. HNE-mediated activation of PI3K/Akt can contribute to pathological processes in inflammatory diseases. This compound's inhibition of HNE is anticipated to suppress this pro-survival pathway.

Preclinical In Vivo Studies

This compound (SC-39026) has been evaluated in animal models of pulmonary hypertension and endotoxin-induced lung injury, demonstrating its potential therapeutic efficacy.

Monocrotaline-Induced Pulmonary Hypertension in Rats

In a rat model where pulmonary hypertension was induced by a single injection of monocrotaline, this compound treatment showed protective effects.

| Parameter | Control Group (Vehicle) | Monocrotaline + Vehicle | Monocrotaline + this compound (SC-39026) |

| Mean Pulmonary Artery Pressure (mmHg) | ~20.16 ± 0.2[2] | ~40.62 ± 0.45[2] | Markedly reduced (Specific values not available in abstract) |

| Right Ventricular Hypertrophy (RV/LV+S ratio) | ~0.24 ± 0.01[2] | ~0.53 ± 0.02[2] | Significantly reduced (Specific values not available in abstract) |

Endotoxin-Induced Lung Injury in Sheep

In an ovine model of endotoxemia, which mimics aspects of acute respiratory distress syndrome (ARDS), this compound (SC-39026) demonstrated a reduction in lung dysfunction.

| Parameter | Endotoxin + Vehicle | Endotoxin + this compound (SC-39026) |

| Lung Lymph Flow | Increased | Attenuated increase |

| Lung Lymph Protein Clearance | Increased | Attenuated increase |

| Alterations in Lung Mechanics | Present | Attenuated |

| White Blood Count | Decreased | Attenuated decrease |

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against HNE.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Inhibitor: this compound

-

Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of HNE to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (MeOSuc-AAPV-pNA).

-

Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline release.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate in the absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, similar experiments are performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or Dixon plots.

In Vivo Monocrotaline-Induced Pulmonary Hypertension Model

This protocol provides a general outline for inducing pulmonary hypertension in rats using monocrotaline.

Materials:

-

Male Sprague-Dawley rats

-

Monocrotaline (MCT)

-

Vehicle (e.g., saline)

-

This compound

-

Equipment for subcutaneous injection

-

Equipment for measuring pulmonary artery pressure (e.g., right heart catheterization)

-

Equipment for assessing right ventricular hypertrophy (e.g., microbalance)

Procedure:

-

Acclimatize rats to laboratory conditions.

-

Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg). Control animals receive a vehicle injection.

-

Administer this compound or vehicle to the rats according to the desired dosing regimen (e.g., oral gavage daily for a specified period).

-

At a predetermined time point (e.g., 2-4 weeks post-MCT injection), measure the mean pulmonary artery pressure via right heart catheterization under anesthesia.

-

After hemodynamic measurements, euthanize the animals and excise the hearts.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Weigh the RV and LV+S separately to determine the ratio of RV weight to LV+S weight (Fulton's index), an indicator of right ventricular hypertrophy.

-

Statistical analysis is performed to compare the different treatment groups.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of human neutrophil elastase with demonstrated preclinical efficacy in models of pulmonary hypertension and acute lung injury. Its ability to potently and selectively inhibit HNE makes it a promising candidate for the treatment of a variety of inflammatory and fibrotic diseases. The downstream effects on key signaling pathways such as ERK and PI3K/Akt further underscore its therapeutic potential.

Future research should focus on:

-

Conducting clinical trials to evaluate the safety and efficacy of this compound in patient populations with diseases characterized by high HNE activity.

-

Further elucidating the direct impact of this compound on the ERK and PI3K/Akt signaling pathways in relevant cell types.

-

Exploring the potential of this compound in other HNE-mediated diseases.

-

Investigating potential biomarkers to identify patients who are most likely to respond to this compound therapy.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the core therapeutic potential of this compound and to guide future investigations into this promising HNE inhibitor.

References

A Comprehensive Technical Guide to the Synthesis of Lodelaben (GBR-12909)

Introduction

Lodelaben, also known as GBR-12909, is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Its chemical name is 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.[1][3] As a DRI, this compound blocks the action of the dopamine transporter (DAT), leading to increased extracellular concentrations of dopamine and enhanced dopaminergic neurotransmission.[4] This activity makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and substance abuse disorders. This guide provides an in-depth overview of a robust, kilogram-scale synthesis pathway for this compound, detailed experimental protocols, and a summary of its mechanism of action.

Core Synthesis Pathway

The most well-documented and scalable synthesis of this compound is a three-step convergent process. The primary strategy involves the coupling of two key intermediates: N-(3-phenylpropyl)piperazine and 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane. The development of this process focused on eliminating chromatographic purifications, minimizing environmentally harmful reagents, and improving the overall yield.

The overall reaction scheme is as follows:

-

Formation of the Chloroether Intermediate: Synthesis of 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane.

-

Formation of the Piperazine Intermediate: Synthesis of N-(3-phenylpropyl)piperazine.

-

Final Coupling Reaction: Coupling of the two intermediates to form this compound (GBR-12909) free base, followed by salt formation to yield the dihydrochloride salt.

Below is a visualization of the convergent synthesis pathway.

Experimental Protocols and Data

This section provides detailed methodologies for the key steps in the this compound synthesis.

Step 1: Synthesis of 1-[Bis(4-fluorophenyl)methoxy]-2-chloroethane (Intermediate 4)

The first key intermediate is synthesized from bis(4-fluorophenyl)methanol and 2-chloroethanol.

Protocol: A solution of bis(4-fluorophenyl)methanol (1.0 eq) in 2-chloroethanol (10.0 eq) is treated with concentrated sulfuric acid (0.1 eq) at room temperature. The mixture is stirred for a specified time until reaction completion is observed via HPLC. The reaction is then quenched with water and neutralized with a base (e.g., NaOH). The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude chloroether.

| Parameter | Value | Reference |

| Reactants | Bis(4-fluorophenyl)methanol, 2-Chloroethanol | |

| Catalyst | Concentrated H₂SO₄ | |

| Solvent | 2-Chloroethanol (reagent and solvent) | |

| Temperature | Room Temperature | |

| Typical Yield | Not specified, used directly in next step |

Step 2: Synthesis of N-(3-phenylpropyl)piperazine Dihydrochloride (Intermediate 2)

This intermediate is prepared via reductive amination of 3-phenylpropionaldehyde with piperazine.

Protocol: A solution of 3-phenylpropionaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent (e.g., methanol) is stirred at room temperature. A reducing agent, such as sodium borohydride, is added portion-wise. After completion, the reaction is worked up by adding hydrochloric acid to precipitate the dihydrochloride salt of the product. The solid is collected by filtration and dried.

| Parameter | Value | Reference |

| Reactants | Piperazine, 3-Phenylpropionaldehyde | |

| Reducing Agent | Sodium Borohydride (or similar) | |

| Solvent | Methanol | |

| Final Form | Dihydrochloride salt | |

| Typical Yield | High (quantitative details not provided) |

Step 3: Final Coupling and Salt Formation

This is the key coupling step to form the final product. The original one-pot coupling reaction in refluxing acetonitrile with sodium iodide catalyst resulted in low and irreproducible yields of 25-30%. The improved scale-up process is detailed below.

Protocol (Improved Scale-Up Process):

-

A mixture of chloroether 4 (1.22 eq), sodium iodide (3.3 eq), and methyl ethyl ketone (MEK) is heated to 80 °C for 24 hours. This in-situ reaction forms the more reactive iodoether intermediate.

-

The reaction mixture is cooled to 25 °C and filtered through Celite to remove inorganic salts.

-

To the filtrate, potassium carbonate (K₂CO₃) and N-(3-phenylpropyl)piperazine dihydrochloride salt 2 (1.0 eq) are added.

-

The batch is heated at 80 °C for approximately 68 hours, with reaction progress monitored by HPLC.

-

After cooling, the mixture is worked up to isolate the this compound free base.

-

The free base is dissolved in a suitable solvent like 1,4-dioxane, and treated with 4 M hydrochloric acid in 1,4-dioxane to precipitate the final GBR-12909 dihydrochloride salt.

| Parameter | Value/Condition | Reference |

| Reactants | Intermediate 2 , Intermediate 4 | |

| Base | Potassium Carbonate (K₂CO₃) | |

| Catalyst | Sodium Iodide (NaI) | |

| Solvent | Methyl Ethyl Ketone (MEK) | |

| Temperature | 80 °C | |

| Reaction Time | ~68 hours | |

| Improved Overall Yield | ~70% |

Mechanism of Action: Dopamine Reuptake Inhibition

This compound exerts its effects by selectively inhibiting the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.

Signaling Pathway and Experimental Workflow:

-

Dopamine Release: In a normal dopaminergic synapse, an action potential triggers the release of dopamine from vesicles in the presynaptic neuron into the synaptic cleft.

-

Receptor Binding: Dopamine diffuses across the cleft and binds to D1-like and D2-like receptors on the postsynaptic neuron, initiating a signal.

-

Reuptake: The dopamine transporter (DAT) on the presynaptic terminal actively transports dopamine back into the neuron, terminating the signal.

-

This compound's Action: this compound binds to the dopamine transporter, competitively inhibiting the reuptake of dopamine. This blockade leads to a higher concentration of dopamine in the synaptic cleft for a longer duration, thus amplifying and prolonging dopaminergic signaling.

The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.

The following workflow describes a typical experiment to evaluate the efficacy of this compound.

References

Lodelaben: An In-Depth Technical Guide to In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodelaben, also known as Declaben or by its developmental code SC-39026, is a potent and specific inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the host's innate immune response. However, dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). As a reversible, non-competitive inhibitor, this compound presents a significant therapeutic interest for conditions driven by excessive HNE activity. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical properties, detailed experimental protocols for assessing its activity, and the relevant signaling pathways associated with its molecular target.

Biochemical Profile of this compound

This compound has been characterized as a reversible and non-competitive inhibitor of human neutrophil elastase. At higher concentrations, its inhibitory activity has been described as "mixed".[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against human neutrophil elastase has been determined through biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Description |

| IC50 | 0.5 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HNE activity.[1] |

| Ki | 1.5 µM | The inhibition constant, indicating the binding affinity of this compound to the enzyme.[1] |

Experimental Protocols

This section outlines detailed methodologies for the in vitro characterization of this compound's inhibitory effects on human neutrophil elastase.

Biochemical Assay: HNE Inhibition Kinetics

This protocol describes a fluorometric assay to determine the inhibitory kinetics of this compound on purified HNE.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

This compound (SC-39026)

-

Reference HNE inhibitor (e.g., Sivelestat)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.

-

-

Assay Protocol:

-

Add 20 µL of the this compound or reference inhibitor dilutions to the wells of the 96-well plate.

-

Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., ~380 nm excitation and ~500 nm emission for AMC-based substrates).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (non-competitive) and the Ki value, the assay should be performed with varying concentrations of both the substrate and this compound. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Diagram of the Biochemical HNE Inhibition Assay Workflow

Caption: Workflow for the biochemical HNE inhibition assay.

Cell-Based Assay: Inhibition of HNE Release from Neutrophils

This protocol describes a method to assess the ability of this compound to inhibit the release of elastase from stimulated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Neutrophil stimulant (e.g., fMLP, PMA, or LPS)

-

This compound (SC-39026)

-

Fluorogenic HNE substrate

-

96-well cell culture plates

-

Centrifuge

-

Fluorescence microplate reader

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using a suitable method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

Resuspend the isolated neutrophils in RPMI 1640 supplemented with FBS.

-

-

Assay Protocol:

-

Seed the isolated neutrophils in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate the neutrophils with a stimulant (e.g., fMLP) to induce degranulation and elastase release.

-

Incubate for an appropriate time (e.g., 1-2 hours) at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer the supernatant to a new 96-well black plate.

-

Add the fluorogenic HNE substrate to the supernatant.

-

Measure the fluorescence over time at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the fluorescence measurements.

-

Determine the percentage of inhibition of elastase release for each this compound concentration compared to the stimulated control without the inhibitor.

-

Calculate the EC50 value for the inhibition of elastase release.

-

Diagram of the Cell-Based HNE Release Assay Workflow

Caption: Workflow for the cell-based HNE release inhibition assay.

Signaling Pathways Modulated by Human Neutrophil Elastase

Inhibition of HNE by this compound is expected to modulate downstream signaling pathways that are activated or regulated by HNE. While direct experimental data on the effects of this compound on these pathways is limited, understanding the role of HNE provides a framework for predicting the cellular consequences of its inhibition.

Pro-inflammatory Signaling

HNE can upregulate the expression of the neutrophil chemokine CXCL8 (IL-8) through Toll-like receptor 4 (TLR4) signaling. This pathway involves the downstream adapter molecule MyD88, leading to the activation of NF-κB and the transcription of pro-inflammatory genes. By inhibiting HNE, this compound may attenuate this pro-inflammatory loop.

Diagram of HNE-Mediated Pro-inflammatory Signaling

Caption: HNE-mediated pro-inflammatory signaling pathway.

Mucin Gene Expression

In airway epithelial cells, HNE can stimulate the transcription of the MUC1 gene. This signaling cascade involves protein kinase Cδ (PKCδ), dual oxidase 1 (Duox1), the generation of reactive oxygen species (ROS), and the activation of TNF-α–converting enzyme (TACE). The subsequent release of TNF-α leads to the activation of the ERK1/2 pathway and ultimately, Sp1-mediated MUC1 transcription. Inhibition of HNE by this compound could potentially reduce mucin production in inflammatory airway diseases.

Diagram of HNE-Induced MUC1 Gene Expression Pathway

Caption: HNE-induced MUC1 gene expression signaling pathway.

Conclusion

This compound is a well-characterized, potent, and specific non-competitive inhibitor of human neutrophil elastase. The provided biochemical and cell-based assay protocols offer a robust framework for the in vitro evaluation of this compound and other potential HNE inhibitors. While direct experimental evidence for this compound's effects on specific neutrophil signaling pathways is not extensively available in the public domain, its known inhibitory action on HNE suggests a significant potential to modulate downstream pro-inflammatory and other HNE-dependent cellular processes. Further research into the precise cellular and molecular consequences of HNE inhibition by this compound will be crucial for its continued development as a therapeutic agent for a range of inflammatory diseases.

References

Lodelaben: A Preliminary Technical Overview of a Novel Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the currently available preclinical information on Lodelaben (also known as SC-39026), a human neutrophil elastase inhibitor. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and preliminary safety considerations of this compound.

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2] |

| Alias | SC-39026 | [3] |

| Target | Human Neutrophil Elastase (HNE) | [3][4] |

| Mechanism of Action | Non-competitive inhibitor | |

| IC50 | 0.5 µM | |

| Ki | 1.5 µM | |

| Therapeutic Areas of Interest | Glioblastoma, Anti-arthritic, Duchenne Muscular Dystrophy, Pulmonary Hypertension |

Mechanism of Action: Inhibition of Human Neutrophil Elastase

This compound functions as a non-competitive inhibitor of human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils. HNE plays a crucial role in the breakdown of extracellular matrix proteins and in modulating inflammatory responses. In pathological conditions, excessive HNE activity can lead to tissue damage. This compound's inhibitory action on HNE suggests its potential in mitigating the detrimental effects of this enzyme in various inflammatory and proliferative diseases.

Caption: this compound's mechanism of action as a non-competitive inhibitor of Human Neutrophil Elastase (HNE).

Preclinical Efficacy: A Study in a Rat Model of Pulmonary Hypertension

A preclinical study investigated the efficacy of this compound in a rat model of monocrotaline-induced pulmonary hypertension. The study's protocol provides insights into a potential therapeutic application and dosing regimen.

Experimental Protocol

Animal Model:

-

Pathogen-free male Sprague-Dawley rats (250 to 300 g).

Induction of Pulmonary Hypertension:

-

A single subcutaneous injection of monocrotaline (60 mg/kg) or an equal volume of 0.9% saline (control group).

Treatment Groups:

-

This compound Group: this compound (40 mg/kg/dose) suspended in carboxymethylcellulose vehicle, administered by gavage.

-

Vehicle Control Group: An equal volume of carboxymethylcellulose vehicle only, administered by gavage.

Dosing Regimen:

-

Gavage administration twice daily.

-

Treatment initiated 12 hours before the monocrotaline or saline injection and continued for 8 days.

Endpoint Assessment:

-

On day 13 after the monocrotaline or saline injection, rats were anesthetized.

-

Pressure measurements and cardiac output were recorded 48 hours later.

-

The heart and lungs were prepared for morphological assessments, including the percentage of alveolar wall arteries muscularized.

Key Finding:

-

Treatment of monocrotaline-injected rats with this compound resulted in a decreased percentage of alveolar wall arteries muscularized (10.0±3.6%).

References

- 1. researchgate.net [researchgate.net]

- 2. [Pharmacological profile of a specific neutrophil elastase inhibitor, Sivelestat sodium hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Lodelaben: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for the investigational compound Lodelaben. Given the limited publicly available data on this compound, this document outlines the necessary experimental protocols and data presentation formats based on established principles of pharmaceutical sciences and regulatory guidelines.

Introduction to this compound

This compound, chemically known as 2-chloro-4-(1-hydroxyoctadecyl)benzoic acid, is identified as a reversible, non-competitive inhibitor of human neutrophil elastase (HNE)[1]. Its molecular formula is C25H41ClO3[2]. As an HNE inhibitor, this compound holds potential therapeutic applications in inflammatory diseases where neutrophil elastase activity is implicated. The development of a successful pharmaceutical product requires a thorough understanding of the compound's physicochemical properties, particularly its solubility and stability, which are critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

This compound Solubility Assessment

A comprehensive understanding of a drug candidate's solubility is fundamental to its development. The following sections detail the experimental protocols to determine the solubility of this compound in various media.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (pure active pharmaceutical ingredient, API)

-

Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8), Acetate buffer (pH 4.5), and other relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Calibrated analytical balance

-

Volumetric flasks

-

Temperature-controlled shaker/incubator

-

Centrifuge

-

HPLC system with a validated analytical method for this compound quantification

-

pH meter

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate, sealed containers.

-

Agitate the samples at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.

Data Presentation: this compound Solubility

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| 0.1 N HCl | 1.2 | 25 | Data to be filled | Data to be filled | Data to be filled |

| Acetate Buffer | 4.5 | 25 | Data to be filled | Data to be filled | Data to be filled |

| Phosphate Buffer | 6.8 | 25 | Data to be filled | Data to be filled | Data to be filled |

| Purified Water | ~7.0 | 25 | Data to be filled | Data to be filled | Data to be filled |

| 0.1 N HCl | 1.2 | 37 | Data to be filled | Data to be filled | Data to be filled |

| Acetate Buffer | 4.5 | 37 | Data to be filled | Data to be filled | Data to be filled |

| Phosphate Buffer | 6.8 | 37 | Data to be filled | Data to be filled | Data to be filled |

| Purified Water | ~7.0 | 37 | Data to be filled | Data to be filled | Data to be filled |

| Ethanol | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |

| Methanol | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |

| DMSO | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |

This compound Stability Studies

Stability testing is crucial to determine the shelf-life of a drug and to identify its degradation products.[3][4] These studies evaluate how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: this compound in 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: this compound in 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: this compound in purified water at 60°C for 24 hours.

-

Oxidative Degradation: this compound in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: this compound solid powder at 80°C for 48 hours.

-

Photostability: this compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound under the specified stress conditions.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The HPLC method must be capable of separating the parent drug from all significant degradation products.

-

Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.

Data Presentation: this compound Forced Degradation Results

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant (RRT) |

| 0.1 N HCl | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| 0.1 N NaOH | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Purified Water | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| 3% H₂O₂ | 24 h | RT | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Thermal (Solid) | 48 h | 80°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Photolytic (Solid) | ICH Q1B | RT | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Photolytic (Solution) | ICH Q1B | RT | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

*RRT: Relative Retention Time

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway of this compound

Based on the chemical structure of this compound (2-chloro-4-(1-hydroxyoctadecyl)benzoic acid), a hypothetical degradation pathway can be proposed. The long alkyl chain, the hydroxyl group, the carboxylic acid group, and the chlorinated benzene ring are all susceptible to degradation.

References

Lodelaben: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of Lodelaben. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. This document includes detailed experimental protocols and a summary of the known signaling pathways associated with its mechanism of action.

Core Compound Information

This compound, also known as SC-39026, is a synthetic compound identified as a potent and specific inhibitor of human neutrophil elastase (HNE).[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₁ClO₃ | [2] |

| Molecular Weight | 425.04 g/mol | N/A |

| Monoisotopic Mass | 424.2744 Da | [2] |

| IUPAC Name | 2-chloro-4-(1-hydroxyoctadecyl)benzoic acid | [2] |

| Synonyms | SC-39026, Declaben | N/A |

Mechanism of Action and Biological Activity

This compound is a reversible and non-competitive inhibitor of human neutrophil elastase (HNE), with a reported IC₅₀ of 0.5 µM and a Kᵢ of 1.5 µM.[1] At lower concentrations (0.5-1.25 µM), its inhibition is non-competitive, while at higher concentrations, it exhibits a "mixed" inhibition pattern. The compound shows specificity for HNE, being inactive against hog pancreatic elastase, bovine α-chymotrypsin, and Pseudomonas aeruginosa elastase. However, it does show some inhibitory activity against human neutrophil cathepsin G, with an IC₅₀ of approximately 2.5 µM.

The primary target of this compound, human neutrophil elastase, is a serine protease involved in a variety of inflammatory and pathological processes. By inhibiting HNE, this compound has the potential to modulate downstream signaling events and cellular responses. One identified pathway affected by HNE involves the transcriptional regulation of MUC1, a transmembrane mucin. HNE has been shown to stimulate MUC1 gene expression through a specific signaling cascade.

Below is a diagram illustrating the signaling pathway initiated by human neutrophil elastase leading to MUC1 transcription. Inhibition of HNE by this compound would block the initiation of this cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against HNE using a chromogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound (or other test inhibitors)

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 0.2 M Tris-HCl, pH 8.0

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405-410 nm

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.

-

Dissolve the MeOSuc-AAPV-pNA substrate in DMSO to make a stock solution (e.g., 10 mM). Further dilute in the assay buffer to the desired working concentration.

-

Dilute HNE in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis (e.g., an absorbance change of 0.12-0.14 OD units/min).

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer, diluted this compound (or vehicle control), and the HNE solution.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the MeOSuc-AAPV-pNA substrate working solution to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

-

The workflow for this experimental protocol is depicted in the diagram below.

In Vivo Evaluation in a Rat Model of Pulmonary Hypertension

This protocol outlines the in vivo assessment of this compound in a monocrotaline-induced pulmonary hypertension model in rats.

Animals and Model Induction:

-

Male Sprague-Dawley rats (250-300 g) are used for this study.

-

Pulmonary hypertension is induced by a single subcutaneous injection of monocrotaline (60 mg/kg).

This compound Administration:

-

This compound (SC-39026) is administered by gavage at a dose of 40 mg/kg.

-

The compound is suspended in a vehicle such as carboxymethylcellulose.

-

Dosing begins 12 hours prior to monocrotaline injection and continues twice daily for 8 days.

Hemodynamic Measurements:

-

On day 13 post-injection, indwelling cardiovascular catheters are surgically inserted under anesthesia.

-

On day 15, pulmonary and systemic hemodynamic measurements, including mean pulmonary artery pressure, are recorded in awake animals.

Morphological Analysis:

-

Following hemodynamic measurements, animals are euthanized, and the lungs are perfused for morphological assessment.

-

Light and electron microscopy are used to evaluate vascular changes, such as the muscularization of peripheral arteries.

Data Analysis:

-

Hemodynamic parameters and morphological changes are compared between this compound-treated, vehicle-treated, and saline-injected control groups.

-

Statistical analysis is performed to determine the significance of the observed effects.

References

An In-depth Technical Guide to the Homologs of Fibroblast Growth Factor Receptors (FGFRs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (RTKs) that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. The signaling cascades initiated by the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs are crucial for embryonic development, tissue homeostasis, and wound healing. Dysregulation of FGFR signaling, often through genetic alterations such as gene amplification, mutations, or chromosomal translocations, is implicated in the pathogenesis of various developmental syndromes and cancers. This has positioned the FGFR family as a significant target for therapeutic intervention in oncology and other diseases.

This technical guide provides a comprehensive overview of the known homologs of the FGFR family, detailing their signaling pathways, quantitative data on their activity, and the experimental protocols used for their characterization.

Known Homologs of the FGFR Family

The human FGFR family consists of four homologous members: FGFR1, FGFR2, FGFR3, and FGFR4. These homologs share a conserved molecular architecture, comprising an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular tyrosine kinase domain. The extracellular region contains three immunoglobulin (Ig)-like domains (D1, D2, and D3), with the primary FGF binding site located in the D2 and D3 domains. Alternative splicing of the D3 domain in FGFR1, FGFR2, and FGFR3 generates 'b' and 'c' isoforms, which exhibit distinct ligand-binding specificities and tissue-specific expression patterns. A fifth member, FGFR5, also known as FGFRL1, lacks the intracellular kinase domain and is thought to act as a decoy receptor.

Quantitative Data

The following table summarizes key quantitative data for the four kinase-containing FGFR homologs. This data is essential for comparative analysis and for understanding the functional differences between the family members.

| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 |

| Gene Location | 8p11.23 | 10q26.13 | 4p16.3 | 5q35.2 |

| Protein Size (amino acids) | 822 | 821 | 806 | 802 |

| Molecular Weight (kDa) | ~110-135 (glycosylated) | ~110-135 (glycosylated) | ~110-135 (glycosylated) | ~110-135 (glycosylated) |

| Ligand Binding Affinity (Kd) | Varies by FGF ligand (nM range) | Varies by FGF ligand (nM range) | Varies by FGF ligand (nM range) | Varies by FGF ligand (nM range) |

| Key Activating Mutations | N546K, K656E (in cancer) | S252W, P253R (in Craniosynostosis) | G380R (in Achondroplasia), S249C (in cancer) | K535E, V550L (in cancer) |

Signaling Pathways

Upon ligand binding, FGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains. These phosphorylated tyrosines serve as docking sites for various signaling adaptors and enzymes, initiating a cascade of downstream signaling events. The major signaling pathways activated by FGFRs include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.

FGFR Signaling Network

The following diagram illustrates the core signaling pathways activated by the FGFR family.

Caption: Core FGFR signaling pathways.

Experimental Protocols

Identification and Cloning of FGFR Homologs

Objective: To isolate and clone the full-length coding sequences of FGFR homologs from a specific cell line or tissue.

Methodology:

-

RNA Extraction: Total RNA is extracted from the source material using a TRIzol-based method or a commercial kit. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

PCR Amplification: The full-length coding sequences of the FGFR homologs are amplified from the cDNA using gene-specific primers designed based on the known sequences in public databases (e.g., NCBI). High-fidelity DNA polymerase is used to minimize PCR errors.

-

Cloning and Sequencing: The PCR products are purified and cloned into a suitable expression vector (e.g., pcDNA3.1). The integrity of the cloned sequences is confirmed by Sanger sequencing.

Analysis of FGFR Expression

Objective: To quantify the mRNA and protein expression levels of FGFR homologs in different samples.

Methodology:

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA is extracted and reverse transcribed as described above.

-

qRT-PCR is performed using SYBR Green or TaqMan probes with primers specific for each FGFR homolog.

-

The relative expression levels are calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

-

-

Western Blotting:

-

Total protein is extracted from cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for each FGFR homolog.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Assessment of FGFR Activation

Objective: To determine the phosphorylation status of FGFRs and their downstream signaling proteins upon ligand stimulation.

Methodology:

-

Cell Culture and Stimulation: Cells expressing the FGFR of interest are serum-starved overnight and then stimulated with a specific FGF ligand for various time points.

-

Protein Extraction: Cells are lysed, and protein is extracted as described for Western blotting.

-

Immunoprecipitation (optional): For low-abundance proteins, the FGFR of interest can be immunoprecipitated from the cell lysate using a specific antibody.

-

Western Blotting: The phosphorylation status of FGFRs and downstream targets (e.g., ERK, AKT) is assessed by Western blotting using phospho-specific antibodies.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of an FGFR homolog.

Caption: A typical workflow for characterizing FGFR homologs.

Conclusion

The FGFR family of receptor tyrosine kinases represents a critical node in cellular signaling, with profound implications for both normal physiology and disease. A thorough understanding of the individual homologs, their signaling specificities, and their quantitative biochemical properties is paramount for the development of targeted therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the roles of FGFRs in their specific areas of interest. As research continues to unravel the complexities of FGFR signaling, the development of novel and more effective therapeutic strategies targeting this pathway holds great promise.

Methodological & Application

Application Notes and Protocols for Lodelaben in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodelaben, also known as SC-39026, is a potent and reversible, non-competitive inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathogenesis of a variety of inflammatory diseases, including pulmonary hypertension, chronic obstructive pulmonary disease (COPD), and acute lung injury. By inhibiting HNE, this compound presents a promising therapeutic strategy for these conditions. These application notes provide a comprehensive overview of the use of this compound in various animal models, including detailed protocols and data presentation to guide researchers in their preclinical studies.

Mechanism of Action and Signaling Pathways

Human neutrophil elastase (HNE) exerts its pathological effects through the degradation of extracellular matrix components and the activation of pro-inflammatory signaling pathways. This compound, by inhibiting HNE, is expected to modulate these downstream signaling cascades. Key pathways influenced by HNE and potentially targeted by this compound include:

-

ERK Signaling Pathway: HNE has been shown to induce the proliferation of airway smooth muscle cells through the activation of the extracellular signal-regulated kinase (ERK) pathway, leading to increased expression of cyclin D1.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. HNE can activate the PI3K/Akt pathway, which in turn can promote the survival of pro-inflammatory cells and contribute to tissue remodeling.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. HNE can activate NF-κB, leading to the transcription of numerous pro-inflammatory cytokines and chemokines.

By inhibiting HNE, this compound is hypothesized to prevent the activation of these pathways, thereby reducing inflammation, cell proliferation, and tissue damage.

Application in Animal Models

This compound has been investigated in several animal models of inflammatory diseases. The following sections provide detailed protocols and available data for its application.

Pulmonary Hypertension (Rat Model)

A common model for pulmonary hypertension involves the administration of monocrotaline (MCT) to rats, which induces pathological changes similar to the human disease.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Disease Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).

-

This compound Administration:

-

Dose: 40 mg/kg.

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Duration: 8 days, starting after disease induction.

-

Vehicle: To be determined based on solubility studies (e.g., 0.5% carboxymethylcellulose).

-

-

Outcome Measures:

-

Mean pulmonary artery pressure.

-

Right ventricular hypertrophy (Right ventricle weight / (Left ventricle + Septum weight)).

-

Histopathological analysis of pulmonary arteries (e.g., medial wall thickness).

-

Inflammatory markers in lung tissue (e.g., cytokine levels).

-

Acute Lung Injury (Sheep Model)

Endotoxin-induced lung dysfunction in sheep is a well-established model for acute respiratory distress syndrome (ARDS).

Experimental Protocol:

-

Animal Model: Awake sheep.

-

Disease Induction: Intravenous infusion of E. coli endotoxin (0.5 µg/kg over 20 minutes).

-

This compound Administration:

-

Outcome Measures:

-

Lung lymph flow and protein clearance.[2]

-

Lung mechanics (e.g., dynamic compliance, airway resistance).

-

White blood cell count.

-

Hemodynamics (e.g., pulmonary and systemic arterial pressures).

-

Quantitative Data Summary:

| Parameter | Endotoxin + Vehicle | Endotoxin + this compound (SC-39026) |

| Lung Lymph Flow | Markedly Increased | Attenuated Increase |

| Lung Lymph Protein Clearance | Markedly Increased | Attenuated Increase |

| Alterations in Lung Mechanics | Severe | Attenuated |

| White Blood Cell Count | Significant Fall | Attenuated Fall |

Table 1: Qualitative summary of this compound's effects in an endotoxin-induced acute lung injury model in sheep.

Emphysema/COPD (Hypothetical Mouse Model)

Based on established protocols for elastase-induced emphysema, a potential study design for this compound is proposed below.

Experimental Protocol:

-

Animal Model: C57BL/6 mice.

-

Disease Induction: Single or multiple intratracheal instillations of porcine pancreatic elastase (PPE).

-

This compound Administration:

-

Dose: To be determined (e.g., dose-ranging study from 10-100 mg/kg).

-

Route: Oral gavage or intraperitoneal injection.

-

Frequency: Once daily.

-

Duration: Prophylactic (starting before elastase) or therapeutic (starting after elastase).

-

Vehicle: To be determined based on solubility.

-

-

Outcome Measures:

-

Mean linear intercept and destructive index from lung histology.

-

Lung function tests (e.g., static lung elastance).

-

Inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).

-

Levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in BALF and lung tissue.

-

Right ventricular hypertrophy.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. An example of a data summary table for a hypothetical emphysema study is provided below.

| Treatment Group | Mean Linear Intercept (µm) | Static Lung Elastance (cmH2O/mL) | BALF Neutrophils (x10^4) | Lung TNF-α (pg/mg protein) |

| Control | ||||

| Elastase + Vehicle | ||||

| Elastase + this compound (10 mg/kg) | ||||

| Elastase + this compound (30 mg/kg) | ||||

| Elastase + this compound (100 mg/kg) |

Table 2: Example data summary table for a this compound study in an elastase-induced emphysema model.

Conclusion

This compound (SC-39026) demonstrates potential as a therapeutic agent in animal models of diseases driven by excessive neutrophil elastase activity. The provided protocols and application notes are intended to serve as a guide for researchers to design and execute robust preclinical studies. Further research is warranted to fully elucidate the efficacy and mechanisms of action of this compound in various disease contexts and to establish a comprehensive safety profile.

References

Application Notes and Protocols for Lodelaben Administration in Mice

Disclaimer: Lodelaben is a hypothetical compound used here for illustrative purposes. The data and signaling pathways presented are representative examples for preclinical drug development studies in mice and are not based on actual experimental results for a compound named this compound.

Introduction

This compound is a novel, synthetic small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway of Proliferation" (KSPP), a critical pathway implicated in various forms of cancer. These application notes provide detailed protocols for the administration of this compound to mice via oral gavage, intravenous, and intraperitoneal routes. Furthermore, this document summarizes representative pharmacokinetic and efficacy data and visualizes the proposed mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 100 |

| Oral Gavage (PO) | 10 | 600 | 0.5 | 3000 | 24 |

| Intraperitoneal (IP) | 5 | 900 | 0.25 | 2800 | 112* |

*Note: Bioavailability greater than 100% for IP administration can occur due to first-pass metabolism avoidance and slower clearance compared to the IV route.

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |

| Vehicle Control | - | PO | 0 |

| This compound | 10 | PO | 65 |

| This compound | 20 | PO | 85 |

| Positive Control | 5 | IV | 90 |

Experimental Protocols

Oral Gavage (PO) Administration

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

-

This compound formulation (e.g., dissolved in corn oil)

-

Mouse gavage needle (20-22 gauge, 1.5 inches, with a ball tip)

-

1 mL syringe

-

Animal scale

-

70% ethanol

Procedure:

-

Weigh the mouse to determine the correct volume of this compound solution to administer.

-

Prepare the this compound solution to the desired concentration.

-

Draw the calculated volume of the solution into the 1 mL syringe fitted with the gavage needle. Ensure there are no air bubbles.

-